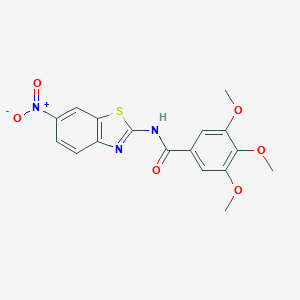

3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S/c1-24-12-6-9(7-13(25-2)15(12)26-3)16(21)19-17-18-11-5-4-10(20(22)23)8-14(11)27-17/h4-8H,1-3H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLUYSPAGZPQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Amide Bond Formation

The primary synthetic route involves coupling 6-nitro-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. This reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme:

Typical conditions include:

Alternative Catalytic Coupling Methods

Patent data reveals advanced coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for improved yields (75–85%). These reagents facilitate activation of the carboxylic acid derivative (e.g., 3,4,5-trimethoxybenzoic acid) before amine coupling, reducing side reactions.

Optimized Protocol (EDCI/HOBt):

-

Dissolve 3,4,5-trimethoxybenzoic acid (1.0 equiv) in DCM.

-

Add EDCI (1.2 equiv), HOBt (1.1 equiv), and stir for 30 minutes.

-

Introduce 6-nitro-1,3-benzothiazol-2-amine (1.0 equiv) and TEA (2.0 equiv).

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, and purify via column chromatography.

Precursor Synthesis and Functionalization

Preparation of 6-Nitro-1,3-Benzothiazol-2-Amine

The benzothiazole core is synthesized via cyclization of 2-amino-5-nitrothiophenol with cyanogen bromide:

Key Conditions:

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux:

Procedure:

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified using:

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 8.20–7.90 (m, 3H, aromatic), 4.05 (s, 9H, OCH₃).

-

IR (KBr): 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Yield Optimization and Challenges

Impact of Substituents

The electron-withdrawing nitro group on the benzothiazole ring slows amidation, requiring excess acyl chloride (1.5 equiv) for complete conversion. Methoxy groups on the benzoyl moiety enhance solubility but may necessitate longer reaction times.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Specifically, studies have focused on the synthesis of nitro-containing benzothiazole derivatives, which have shown promising results against various pathogens.

- Study Findings : A study highlighted the synthesis of novel nitrothiazole and nitrobenzothiazole compounds that demonstrated high activity against biofilm-forming Gram-negative and Gram-positive bacteria. The introduction of specific substituents improved the minimum inhibitory concentration (MIC) values significantly, suggesting that structural modifications can enhance antimicrobial efficacy .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Nitrobenzothiazole Derivative A | E. coli | 4 |

| Nitrobenzothiazole Derivative B | S. aureus | 8 |

Anticancer Potential

The anticancer applications of 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide have also been explored. Compounds with similar structures have been investigated for their ability to induce apoptosis in various cancer cell lines.

- Case Study : A study on related compounds demonstrated their ability to inhibit cell growth in human cancer cell lines such as neuroblastoma and cervical cancer. The compounds exhibited growth inhibition percentages ranging from 45% to 72% at concentrations of 10 µM over a period of 48 hours .

| Cancer Cell Line | Growth Inhibition (%) at 10 µM |

|---|---|

| Neuroblastoma (IMR-32) | 55 |

| Cervical Cancer (SiHa) | 64 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of nitro groups and methoxy substitutions plays a crucial role in enhancing the biological activities of these compounds. The modifications lead to changes in lipophilicity and electronic properties, which are vital for interaction with biological targets.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The nitrobenzothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can trigger a cascade of molecular events, leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-r)

- Structure: Features a pyridine-3-yl amino acetamide group instead of trimethoxybenzamide.

- Activity: Exhibits broad-spectrum antimicrobial activity (MIC = 3.125–12.5 µg/mL against S. aureus, E. coli, and P. aeruginosa). Molecular docking suggests DNA gyrase inhibition as a mechanism .

- Key Difference : The absence of the trimethoxy group reduces hydrophobicity but retains strong nitro-benzothiazole-mediated target binding.

N-(1,3-Benzothiazol-2-yl)benzamide Derivatives (2-BTBA and 2-BTFBA)

- Structure : Lack nitro and trimethoxy substituents.

- Properties: Studied for nonlinear optical (NLO) and thermal stability, highlighting the role of benzothiazole in material science applications .

- Key Difference : The nitro and trimethoxy groups in the target compound may enhance biological over material properties.

Trimethoxybenzamide Derivatives with Heterocyclic Modifications

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide

- Structure : Nitrophenyl instead of nitrobenzothiazole.

- Activity : Demonstrates P-gp inhibitory activity (IC50 = 1.4–20 µM), attributed to the trimethoxy-nitro pharmacophore .

- Key Difference : The benzothiazole moiety in the target compound may improve selectivity for bacterial targets (e.g., DNA gyrase) over mammalian P-gp .

Indenothiazole-Linked Trimethoxybenzamides (e.g., Compound 7f)

- Structure: 3,4,5-Trimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide.

- Synthesis : Moderate yields (44%) via condensation reactions .

- Key Difference: The indenothiazole core and methoxy substituent may alter pharmacokinetics compared to the nitrobenzothiazole in the target compound .

Substituent Variations in Related Benzamides

3,4,5-Trimethoxy-N-(3-methylpyridin-2-yl)benzamide

Thiazole-Hydrazine Derivatives (e.g., 11a and 11d)

- Structure : Complex hybrids with arylthiazole and hydrazine linkers.

- Activity: Exhibit dual carbonyl and nitro group interactions, with IR data confirming C=O and NO2 stretching vibrations .

- Key Difference : Increased molecular complexity may limit bioavailability compared to the simpler benzothiazole-amide scaffold .

Comparative Data Table

Biological Activity

3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS: 325979-30-4) is a synthetic compound that belongs to the class of benzamide derivatives with potential biological activities. Its unique structure features a nitrobenzothiazole moiety and trimethoxy substituents, which are believed to contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and evaluations.

- Molecular Formula : C17H15N3O6S

- Molar Mass : 389.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The nitro group may undergo reduction to yield an amine derivative under certain conditions, potentially altering its interaction with biological molecules. This compound is thought to modulate oxidative stress and signal transduction pathways, although precise mechanisms remain under investigation .

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of benzothiazole derivatives. In a pharmacological evaluation involving various benzamide compounds, including those with similar structures to this compound, significant anticonvulsant activity was observed using models such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ). Compounds that exhibited similar structural features were noted to show decreased immobility time in these tests without significant neurotoxicity .

Antioxidative Potential

Research has demonstrated that derivatives of benzothiazole exhibit antioxidative properties. For instance, a study measuring the antioxidative capacity using DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays found that certain methoxy-substituted compounds displayed promising antioxidant activities. The antioxidative effects were rationalized through computational methods indicating that the presence of methoxy groups enhances radical scavenging capabilities .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various human cancer cell lines. Preliminary findings suggest that compounds with similar structural motifs could inhibit cancer cell proliferation effectively. For example, compounds with multiple methoxy groups were identified as having low IC50 values (0.6–2.0 µM), indicating strong antiproliferative activity .

Case Studies and Research Findings

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Pyridine/DCM | |

| Reaction Time | 12–24 hours | |

| Purification Method | Column chromatography | |

| Yield Range | 60–70% |

Q. Table 2. Antimicrobial Activity Benchmarks

| Organism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| S. aureus (ATCC 25923) | 15–20 | 12.5 | |

| E. coli (ATCC 25922) | 10–15 | 25 | |

| C. albicans (ATCC 90028) | 8–12 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.